FXR Potency: Obeticholic Acid vs. Endogenous Ligand Chenodeoxycholic Acid (CDCA)
Obeticholic acid is a significantly more potent FXR agonist than its endogenous comparator, chenodeoxycholic acid (CDCA). In multiple independent cell-based reporter assays, OCA exhibits an EC50 of 99 nM, which is approximately 100-fold lower than the EC50 for CDCA [1]. This enhanced potency is a direct result of the 6α-ethyl substitution on the CDCA scaffold [2].
| Evidence Dimension | FXR agonist potency (EC50) |
|---|---|
| Target Compound Data | 99 nM |
| Comparator Or Baseline | Chenodeoxycholic acid (CDCA): ~8-10 µM |
| Quantified Difference | ~100-fold greater potency for OCA |
| Conditions | Cell-based reporter gene assays (e.g., HEK293T cells co-transfected with FXR and a luciferase reporter). |
Why This Matters
The 100-fold increase in potency allows for lower effective concentrations in experimental systems, reducing the risk of non-specific or off-target effects associated with high concentrations of bile acids.
- [1] Pellicciari R, Fiorucci S, Camaioni E, et al. 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. J Med Chem. 2002;45(17):3569-3572. View Source
- [2] Fiorucci S, Distrutti E. The pharmacology of bile acids and their receptors. Handb Exp Pharmacol. 2019;256:3-18. View Source
